

A Comparative Evaluation of Hydroxypropyl Cellulose from Different Suppliers for Pharmaceutical Applications

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Compound of Interest

Compound Name: Hydroxypropylcellulose

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This guide provides an objective comparison of Hydroxypropyl Cellulose (HPC) from prominent suppliers, focusing on key performance parameters relevant to pharmaceutical formulation and development. The information presented is collated from publicly available technical data sheets and research studies to aid in the selection of the most suitable HPC grade for specific applications.

Key Performance Parameters

The functional performance of Hydroxypropyl Cellulose in pharmaceutical dosage forms is dictated by its physicochemical properties. This section outlines the critical parameters and presents a comparative summary of various grades offered by leading suppliers.

Physicochemical Properties

The fundamental characteristics of HPC, such as viscosity, molecular weight, and the degree of hydroxypropyl substitution, significantly influence its behavior as a pharmaceutical excipient. These properties determine its efficacy as a binder, its ability to control drug release, and its performance in various granulation processes.

Table 1: Comparison of Physicochemical Properties of Hydroxypropyl Cellulose Grades from Different Suppliers

Supplier	Grade	Viscosity (mPa·s)	Particle Size	Hydroxyprooxy Content (%)	Molar Substitution (MS)
Ashland	Klucel™ EXF Ultra	-	Ultra-fine	-	-
Klucel™ EXF	7-25 (10% aq. sol.)	Fine (80-100 µm)	-	~4	
Klucel™ LF	75-150 (5% aq. sol.)	Regular / Fine	-	~3.5	
Klucel™ GF	150-400 (2% aq. sol.)	Regular / Fine	-	~3.5	
Klucel™ MF	4,000-6,500 (2% aq. sol.)	Regular / Fine	-	~3.5	
Klucel™ HF	1,500-3,000 (1% aq. sol.)	Regular / Fine	-	~4	
Nippon Soda	NISSO HPC-SSL	2.0-2.9 (2% aq. sol.)	Regular / Fine / Super Fine	-	-
NISSO HPC-SL	3.0-5.9 (2% aq. sol.)	Regular / Fine / Super Fine	-	-	
NISSO HPC-L	6.0-10.0 (2% aq. sol.)	Regular / Fine / Super Fine	-	-	
NISSO HPC-M	150-400 (2% aq. sol.)	Regular / Fine	-	-	
NISSO HPC-H	1,000-4,000 (2% aq. sol.)	Regular / Fine	-	-	
Shin-Etsu	L-HPC LH-11	Insoluble	55 µm (mean)	11	0.2-0.4

L-HPC LH-21	Insoluble	45 µm (mean)	11	0.2-0.4
L-HPC LH-22	Insoluble	45 µm (mean)	8	0.2-0.4
L-HPC NBD-022	Insoluble	45 µm (mean)	8	0.2-0.4

Note: Viscosity measurement conditions vary between suppliers and grades; refer to supplier documentation for specific methods. Shin-Etsu's L-HPC grades are low-substituted and insoluble, functioning differently from the soluble grades of Ashland and Nippon Soda.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

A study comparing Klucel-EF (from the former Hercules, now part of Ashland) and HPC-L from Nippon Soda found that differences in the percent of hydroxypropoxy content and the degree of molecular substitution led to variations in their cloud points (39°C for Klucel-EF vs. 48°C for HPC-L), which in turn affected the dissolution rate of hydrochlorothiazide tablets.[\[8\]](#)

Performance in Solid Dosage Forms

The utility of HPC as a versatile excipient is evident in its application in tablet manufacturing, where it can function as a binder in wet granulation, dry granulation, and direct compression, as well as a matrix former for controlled-release formulations.

Table 2: Performance Characteristics of HPC in Tablet Formulations

Supplier	Grade(s)	Application	Key Findings
Ashland	Klucel™ EXF	Roller Compaction Binder	At 8% w/w, eliminated capping and resulted in friability of less than 1%. [9] Consistently provided higher tablet strength and lower friability compared to other binders like HPMC and PVP. [10]
Klucel™ EXF Ultra	Direct Compression Binder	Effective at low usage levels (1-2%), enhancing tablet hardness and improving friability. [11]	
Nippon Soda	NISSO HPC-H (Fine Powder)	Controlled-Release Matrix (Direct Compression)	Showed equivalent release control to high-viscosity HPMC (100,000 mPa·s) despite having a much lower viscosity. [12] Demonstrated superior compactability and more consistent drug release under varying hydrodynamic stress compared to HPMC. [13]
Shin-Etsu	L-HPC (various grades)	Direct Compression Binder/Disintegrant	L-HPC is highly compressible, undergoing predominantly plastic deformation. [14] It functions as a "dry

binder," producing hard tablets.[7] Its disintegrant properties are influenced by particle size and hydroxypropyl content.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of excipient performance. The following protocols are synthesized from standard industry practices and research studies for key HPC evaluation experiments.

Viscosity Determination

Objective: To measure the viscosity of an aqueous solution of HPC, which is a critical parameter for its performance as a binder and release-controlling agent.

Apparatus: Rotational viscometer (e.g., Brookfield type).

Procedure:

- Prepare a solution of HPC in deionized water at a specified concentration (e.g., 1%, 2%, 5%, or 10% w/w).
- The preparation method may vary based on the HPC grade. For many grades, it is preferable to first disperse the HPC powder in hot water (>90°C) with agitation, followed by the addition of cold water to fully dissolve the polymer.[11]
- Allow the solution to equilibrate to a constant temperature, typically 20°C or 25°C.
- Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
- Measure the viscosity according to the instrument's operating instructions.
- Record the viscosity in millipascal-seconds (mPa·s).

Particle Size Analysis

Objective: To determine the particle size distribution of the HPC powder, which influences flowability, compressibility, and dissolution rate.

Apparatus: Laser diffraction particle size analyzer or mechanical sieving equipment.

Procedure (Laser Diffraction):

- Disperse a representative sample of the HPC powder in a suitable medium (e.g., air or a non-solvent liquid).
- Introduce the dispersion into the laser diffraction instrument.
- The instrument measures the angular distribution of scattered light, from which the particle size distribution is calculated.
- Report the mean particle size (e.g., d50) and the distribution span.

Procedure (Sieving):

- Assemble a stack of sieves with decreasing mesh sizes.
- Place a weighed sample of HPC powder on the top sieve.
- Agitate the sieve stack for a defined period.
- Weigh the amount of powder retained on each sieve to determine the particle size distribution.

Tablet Compaction and Performance Testing

Objective: To evaluate the performance of HPC as a tablet binder by measuring the mechanical strength and disintegration properties of tablets.

Apparatus: Tablet press, tablet hardness tester, friability tester, disintegration tester, dissolution apparatus.

Workflow:

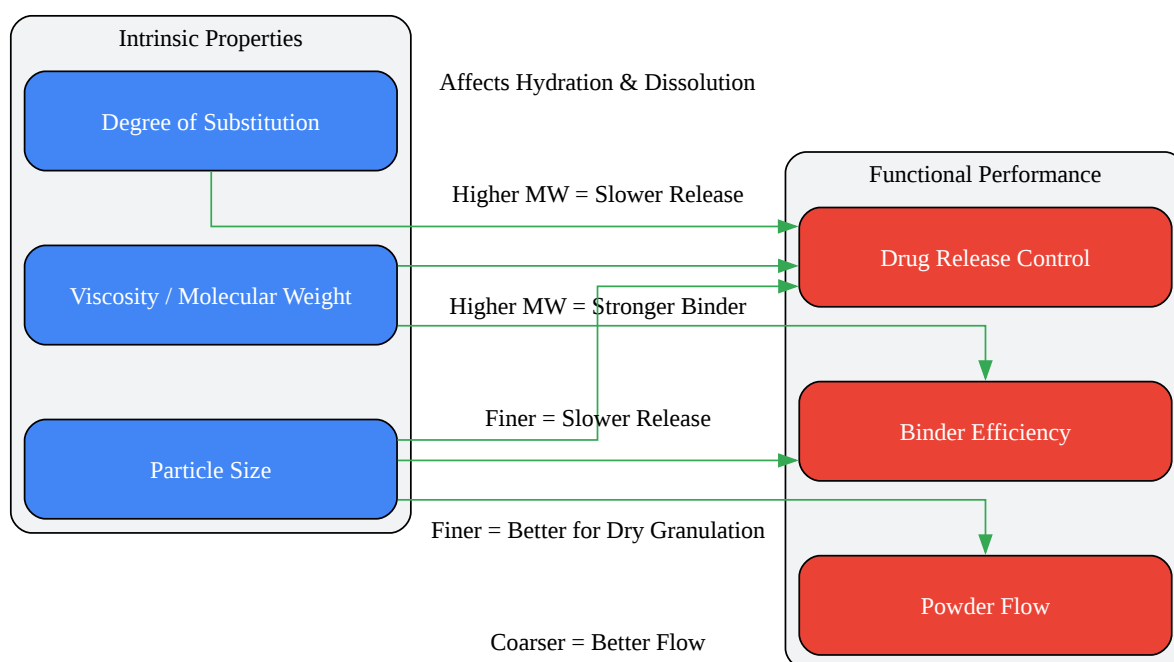
Figure 1: General workflow for tablet manufacturing and testing.

Procedure:

- Blending: Blend the active pharmaceutical ingredient (API), HPC, and other excipients in a suitable blender to achieve a homogenous mixture.
- Granulation (if applicable):
 - Wet Granulation: Add a granulating fluid (e.g., water or ethanol) to the powder blend and mix to form granules. Dry the granules to a specified moisture content and mill to the desired particle size.
 - Dry Granulation (Roller Compaction): Compact the powder blend between two rollers to form a ribbon, then mill the ribbon into granules.
- Lubrication: Add a lubricant (e.g., magnesium stearate) to the blend or granules and mix for a short duration.
- Compression: Compress the final blend into tablets using a tablet press at a defined compression force.
- Hardness Testing: Measure the breaking force of a set of tablets using a tablet hardness tester.
- Friability Testing: Subject a weighed sample of tablets to tumbling in a friabilator for a specified number of rotations and measure the percentage of weight loss.
- Disintegration Testing: Place tablets in the basket-rack assembly of a disintegration tester and measure the time required for the tablets to disintegrate in a specified medium.
- Dissolution Testing: Place a tablet in a vessel of a dissolution apparatus containing a specified dissolution medium at a controlled temperature. Withdraw samples at predetermined time points and analyze for the amount of dissolved API.

Logical Relationships in HPC Performance

The selection of an appropriate HPC grade is a multifactorial decision that depends on the desired drug delivery profile and the manufacturing process. The interplay between HPC's intrinsic properties and its functional performance is a key consideration for formulators.



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